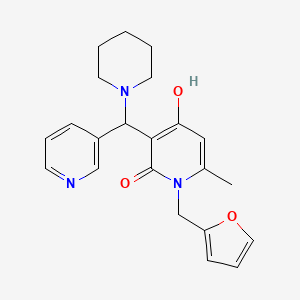

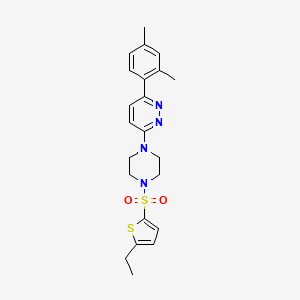

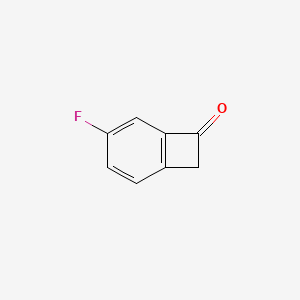

![molecular formula C19H20N4O3 B2495105 3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-50-3](/img/structure/B2495105.png)

3-(2,5-dimethylbenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related purine derivatives often involves multi-step chemical reactions, starting from nucleoside precursors or purine bases modified through various chemical transformations. For example, novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized for their anticancer properties, employing bromo-substituted purine diones and arylazides in a one-vessel synthesis approach (E. Ramya Sucharitha et al., 2021). Another approach involves the unexpected rearrangement and ring contraction of dihydropyrimido[6,1-b][1,5,3]dioxazepine diones derived from nucleoside precursors, showcasing the synthesis flexibility and structural diversity achievable (Adam Mieczkowski et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of purine derivatives often utilizes NMR spectroscopy and single-crystal X-ray structural analysis, revealing intricate details of the compound's framework. For instance, the synthesis of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffolds involved structural confirmation through these analytical methods, highlighting the compound's potential as low molecular weight compounds suitable for medicinal chemistry optimization programs (Adam Mieczkowski et al., 2016).

科学研究应用

Synthesis and Anticancer Activity

Research has shown that purine derivatives can be synthesized with various substitutions to evaluate their anticancer, anti-HIV-1, and antimicrobial activities. For example, a study described the synthesis of new triazino and triazolo purine derivatives, with some compounds exhibiting considerable anticancer activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. These findings highlight the potential of purine derivatives in cancer therapy (Ashour et al., 2012).

Antiviral and Antimicrobial Applications

Further research into guanosine analogues within the thiazolo purine ring system has demonstrated potential antiviral activities. Compounds synthesized from these frameworks were evaluated for their effectiveness against various viruses, suggesting the utility of purine derivatives in developing new antiviral agents (Kini et al., 1991).

Pharmaceutical Applications

The exploration of purine analogues extends into pharmaceutical applications, where modifications to the purine scaffold have led to the development of compounds with potential psychotropic activity. This includes the design of 8-aminoalkyl derivatives of purine-2,6-dione with varying substituents, showing affinity for serotonin receptors and exhibiting antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Chemical Synthesis and Structural Analysis

On a more fundamental level, studies have focused on the synthesis and structural analysis of purine derivatives, including the interaction of purine analogues with metal ions in aqueous media. This research provides valuable insights into the chemical properties and potential industrial applications of purine compounds in catalysis and material science (Maldonado et al., 2009).

属性

IUPAC Name |

2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-10-6-7-11(2)14(8-10)9-22-17(24)15-16(21(5)19(22)25)20-18-23(15)12(3)13(4)26-18/h6-8H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMHJSYSXYMVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C(=C(O4)C)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16810801 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

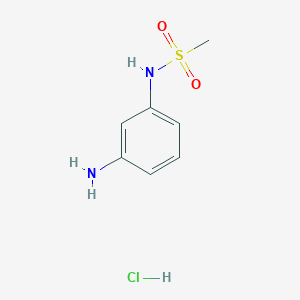

![(1,5-Dimethylpyrazol-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2495025.png)

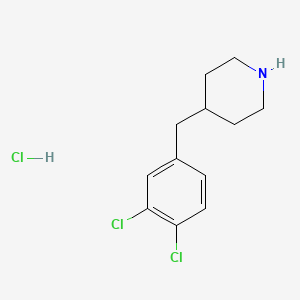

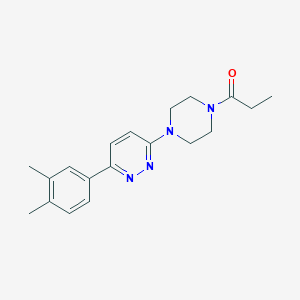

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)

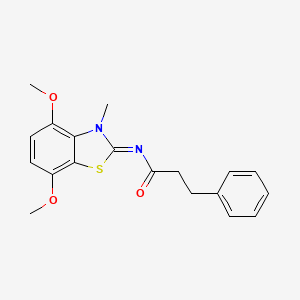

![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)

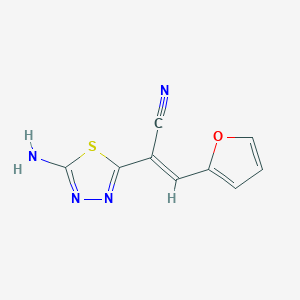

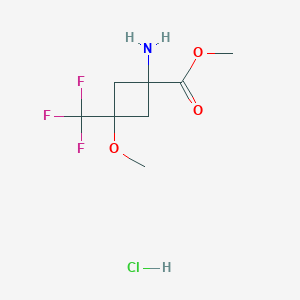

![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)